N1-Ethyl-N3-hexadecyl-1,3-propanediamine
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Overview
Description
N1-Ethyl-N3-hexadecyl-1,3-propanediamine is a chemical compound with the molecular formula C21H46N2 and a molecular weight of 326.6 g/mol . This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
The synthesis of N1-Ethyl-N3-hexadecyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with hexadecyl bromide in the presence of a base, followed by alkylation with ethyl iodide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Scientific Research Applications
N1-Ethyl-N3-hexadecyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is utilized in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-hexadecyl-1,3-propanediamine involves its interaction with cell membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to cell lysis or changes in cellular function. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream signaling pathways .
Comparison with Similar Compounds
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can be compared with other similar compounds, such as:
N1-Methyl-N3-hexadecyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group.
N1-Ethyl-N3-octadecyl-1,3-propanediamine: Similar structure but with an octadecyl group instead of a hexadecyl group.
N1-Ethyl-N3-dodecyl-1,3-propanediamine: Similar structure but with a dodecyl group instead of a hexadecyl group.
These compounds share similar chemical properties but may differ in their physical properties and specific applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
N-ethyl-N'-hexadecylpropane-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21-18-20-22-4-2/h22-23H,3-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEHHVLDLADY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCNCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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